methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring. Key structural elements include:
- 2-(Thiophen-2-yl)quinoline-4-carbonyl imino moiety: Introduces π-π stacking capabilities and electronic diversity via the thiophene and quinoline units.
- Methyl acetate ester: Modulates lipophilicity and metabolic stability.
Its synthesis likely involves multi-step reactions, including condensation of benzothiazole precursors with thiophen-quinoline carbonyl derivatives, followed by acetylation and esterification. Characterization methods would align with standard practices (e.g., NMR, IR, mass spectrometry) .
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S2/c1-15(31)27-16-9-10-21-23(12-16)36-26(30(21)14-24(32)34-2)29-25(33)18-13-20(22-8-5-11-35-22)28-19-7-4-3-6-17(18)19/h3-13H,14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXROOIRPQQZKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling with benzothiazole derivatives under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxylic acid, and quinoline-4-carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The acetamido group (target) vs. cyano (Ethyl 2-...cyanoacetate) affects polarity: acetamido increases hydrogen-bonding capacity, whereas cyano groups prioritize lipophilicity.
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unspecified, analogues like 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid () exhibit mp 139.5–140°C, suggesting benzothiazole derivatives often have moderate thermal stability .
- Solubility: The methyl acetate ester in the target compound likely improves solubility in organic solvents compared to non-esterified analogues.
Methodological Considerations for Comparison
Structural Similarity Assessment
Per , similarity metrics (e.g., Tanimoto coefficients, pharmacophore alignment) are critical for virtual screening. The target compound’s quinoline-thiophene and acetamido groups distinguish it from simpler benzothiazoles, warranting focused assays to evaluate unique bioactivity .
Analytical Techniques
- CMC Determination : While highlights spectrofluorometry and tensiometry for surfactants, these methods are less relevant here. Instead, HPLC and X-ray crystallography (via SHELX or ORTEP ) would better resolve structural and purity differences.
- Crystallography : SHELX remains a gold standard for small-molecule refinement, applicable to the target compound’s structural validation .
Biological Activity
Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with potential biological activity. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves several steps, including:
- Preparation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones under acidic conditions.
- Acetamido Group Introduction : The acetamido group is added by reacting the benzothiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
- Formation of the Methyl Ester : Finally, the compound is esterified to yield the methyl ester form.
These synthetic routes highlight the compound's complexity and the careful orchestration required to achieve the desired molecular structure .
The biological activity of this compound is believed to involve interactions with specific molecular targets and pathways. Preliminary studies suggest that it may modulate enzyme activity or receptor function, although detailed mechanisms are still under investigation .
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of quinoline and thiophene moieties is hypothesized to enhance these effects due to their known bioactivity .
Acetylcholinesterase Inhibition
Compounds featuring a benzothiazole core have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A related study demonstrated that certain benzothiazole derivatives exhibited potent AChE inhibitory activity with IC50 values as low as 2.7 µM, suggesting potential applications in neurodegenerative disease therapies .
Study on Inhibitory Activity
A study focused on synthesizing and evaluating a series of benzothiazole derivatives found that specific modifications significantly enhanced AChE inhibition. The research utilized molecular docking techniques to elucidate binding interactions at the enzyme's active site, providing insights into how structural variations influence biological activity .
Antimicrobial Activity
Another aspect of biological evaluation includes antimicrobial testing. Compounds similar to methyl 2-[(2Z)-6-acetamido...] have been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
